molecular formula C4H6N4 B092962 2,4-Diaminopyrimidine CAS No. 156-81-0

2,4-Diaminopyrimidine

Cat. No. B092962
CAS RN: 156-81-0
M. Wt: 110.12 g/mol
InChI Key: YAAWASYJIRZXSZ-UHFFFAOYSA-N
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Description

2,4-Diaminopyrimidine is a chemical compound that serves as a core structure for various derivatives with significant biological activities. It is a pyrimidine derivative with amino groups at the 2 and 4 positions, which can be further substituted to yield compounds with diverse pharmacological properties.

Synthesis Analysis

The synthesis of 2,4-diaminopyrimidine derivatives involves various strategies, including C5-alkylation, cyclization, and reductive amination. For instance, 5-substituted 2,4-diaminopyrimidines can be prepared by alkylation or cyclization, followed by conversion to free phosphonic acids . Another approach involves the reductive amination of intermediates, such as 2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile, to afford target compounds with potential inhibitory activity against dihydrofolate reductase . Additionally, the synthesis of 2,4-diaminopyrimidine nucleosides from cytidine has been described, highlighting an efficient route with high yields and minimal chromatographic steps .

Molecular Structure Analysis

The molecular structure of 2,4-diaminopyrimidine derivatives can be influenced by the substituents attached to the pyrimidine ring. For example, the presence of an electron-donating nitrogen linked to C6 can change the preferred site of hydrolysis, leading to different oxopyrimidine isomers . The intramolecular hydrogen bonding within 2-ureido-4-ferrocenylpyrimidines and their ability to form complementary hydrogen bonds with guests like 2,6-diaminopyridine have been supported by XRD analysis and theoretical calculations .

Chemical Reactions Analysis

2,4-Diaminopyrimidine derivatives undergo various chemical reactions, including alkylation, bromination, and hydrolysis. The reaction with elemental bromine, N-chloro-, or N-iodosuccinimide can yield 5-halogen-substituted derivatives . Hydrolysis of the amino groups in condensed 2,4-diaminopyrimidine systems is a common method for synthesizing oxo-substituted pyrimidines, with the hydrolysis site influenced by substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-diaminopyrimidine derivatives are closely related to their molecular structure and substituents. For instance, the introduction of a 6-methylthio bridge to an aryl group in 2,4-diaminopyrido[2,3-d]pyrimidines can lead to compounds with selective inhibitory activity against dihydrofolate reductase . The intermolecular interactions and self-assembly processes of 2-acylamino and 2,4-bis(acylamino)pyrimidines have been analyzed by DFT, X-ray diffraction, and NMR spectral studies, revealing the importance of multiple noncovalent interactions .

Scientific Research Applications

Antifolate Drugs against Bacillus anthracis

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : 2,4-Diaminopyrimidine-based antifolate drugs have been synthesized and evaluated against Bacillus anthracis, a bacterium that causes anthrax . The structures of these drugs are comprised of a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring .
  • Methods of Application : Various changes were made at the C1 stereocenter of the dihydrophthalazine moiety in the structure, and the biological activity was assessed by measurement of the MIC and K values .
  • Results : The research aimed to identify the most potent drug candidate. The exact results or outcomes were not specified in the available data .

Anti-Tubercular Activities

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : 2,4-Diaminopyrimidine has been used in the design and synthesis of a series of inhibitors against Mycobacterium tuberculosis (Mtb) . These inhibitors contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .
  • Methods of Application : The inhibitors were tested for their anti-tubercular activity against Mtb H37Ra .
  • Results : Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .

Hair Loss Treatment

  • Scientific Field : Dermatology .
  • Application Summary : 2,4-Diaminopyrimidine 3-oxide (2,4-DPO, Kopexil) and its derivative, Minoxidil, are used in hair loss treatment to reduce hair shedding and increase hair mass and density . It’s also used in a new topical hair loss lotion containing several hair growth promoters .
  • Methods of Application : The lotion is applied twice daily for 3 months .
  • Results : There was a statistically significant decrease in hair shedding and a corresponding increase in hair mass index (HMI) by month 3, which was maintained through month 6 .

Anti-Tubercular Activities (Continued)

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : In a continuation of the previous study, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core were designed and synthesized . These inhibitors have side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .
  • Methods of Application : The inhibitors were tested for their anti-tubercular activity against Mtb H37Ra .
  • Results : Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .

Antifolate Drugs against Bacillus anthracis (Continued)

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : A series of racemic 2,4-diaminopyrimidine-based drug candidates were synthesized and evaluated against Bacillus anthracis . The structures are comprised of a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring .
  • Methods of Application : Various changes were made at the C1 stereocenter of the dihydrophthalazine moiety in the structure, and the biological activity was assessed by measurement of the MIC and K values .
  • Results : The research aimed to identify the most potent drug candidate. The exact results or outcomes were not specified in the available data .

Hydrogen Evolution Reaction Catalyst

  • Scientific Field : Material Science .
  • Application Summary : A pyrimidine-based molecule, 2,4-diaminopyrimidine (DAP), was used to combine with urea for preparing doped Graphitic Carbon Nitride (GCN) . The doped GCN sample, CN-DAP36, has a narrowed band gap, reduced photoluminescent emission, and longer carrier lifetime, as compared with the undoped GCN .
  • Methods of Application : The doped GCN sample was prepared by combining 2,4-diaminopyrimidine with urea .
  • Results : The optimal doped GCN sample, CN-DAP36, showed enhanced hydrogen evolution activity .

Anti-Tubercular Activities (Continued)

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : In a continuation of the previous study, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core were designed and synthesized . These inhibitors have side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .
  • Methods of Application : The inhibitors were tested for their anti-tubercular activity against Mtb H37Ra .
  • Results : Among them, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .

Antifolate Drugs against Bacillus anthracis (Continued)

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : A series of racemic 2,4-diaminopyrimidine-based drug candidates were synthesized and evaluated against Bacillus anthracis . The structures are comprised of a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring .
  • Methods of Application : Various changes were made at the C1 stereocenter of the dihydrophthalazine moiety in the structure, and the biological activity was assessed by measurement of the MIC and K values .
  • Results : The research aimed to identify the most potent drug candidate. The exact results or outcomes were not specified in the available data .

Hydrogen Evolution Reaction Catalyst

  • Scientific Field : Material Science .
  • Application Summary : A pyrimidine-based molecule, 2,4-diaminopyrimidine (DAP), was first used to combine with urea for preparing doped Graphitic Carbon Nitride (GCN) . The optimal doped GCN sample, CN-DAP36, has a narrowed band gap, reduced photoluminescent emission, and longer carrier lifetime, as compared with the undoped GCN .
  • Methods of Application : The doped GCN sample was prepared by combining 2,4-diaminopyrimidine with urea .
  • Results : The optimal doped GCN sample, CN-DAP36, showed enhanced hydrogen evolution activity .

Safety And Hazards

2,4-Diaminopyrimidine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-2-7-4(6)8-3/h1-2H,(H4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAWASYJIRZXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166021
Record name 2,4-Diaminopyrimidine
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Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diaminopyrimidine

CAS RN

156-81-0
Record name 2,4-Diaminopyrimidine
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Record name 2,4-Diaminopyrimidine
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Record name 2,4-Pyrimidinediamine
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Record name 2,4-Diaminopyrimidine
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Record name Pyrimidine-2,4-diyldiamine
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Synthesis routes and methods I

Procedure details

A sealed tube charged with enantiomerically pure mono-SNAr product 57a (2.25 g, 8 mmol), aniline 7 (1.80 g, 8.8 mmol), TEA (1.12 mL) and methanol (18 mL) was stirred at 100° C. for 24 hours. The resulting viscous but homogeneous solution was concentrated and the residue was chromatographed (silica gel, CH2Cl2 then 2-5% 2N NH3/MeOH in CH2Cl2) to afford the expected 2,4-diaminopyrimidine derivative 60a (2.28 g, 63%; purity: 95% AUC; enantiomeric purity; greater than 99% as determined by chiral HPLC. The chiral analytical data, 1H NMR and LCMS analyses were found to be identical with the enantiomer designated E1; [α]DRI+44.4° (c 1.0, MeOH).
[Compound]
Name
product 57a
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
2%

Synthesis routes and methods II

Procedure details

A sealed tube charged with enantiomerically pure mono-SNAr product 57a (2.25 g, 8 mmol), aniline 7 (1.80 g, 8.8 mmol), TFA (1.12 mL) and methanol (18 mL) was stirred at 100° C. for 24 hours. The resulting viscous but homogeneous solution was concentrated and the residue was chromatographed (silica gel, CH2Cl2 then 2-5% 2N NH3/MeOH in CH2Cl2) to afford the expected 2,4-diaminopyrimidine derivative 60a (2.28 g, 63%; purity: 95% AUC; enantiomeric purity: greater than 99% as determined by chiral HPLC. The chiral analytical data, 1H NMR and LCMS analyses were found to be identical with the enantiomer designated E1; [α]DRT +44.4° (c 1.0, MeOH).
[Compound]
Name
product 57a
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
2%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diaminopyrimidine
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2,4-Diaminopyrimidine
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2,4-Diaminopyrimidine
Reactant of Route 4
2,4-Diaminopyrimidine
Reactant of Route 5
2,4-Diaminopyrimidine
Reactant of Route 6
Reactant of Route 6
2,4-Diaminopyrimidine

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